molecular formula C8H6F4 B1338847 (1,2,2,2-Tetrafluoroethyl)benzene CAS No. 56424-23-8

(1,2,2,2-Tetrafluoroethyl)benzene

Cat. No. B1338847
CAS RN: 56424-23-8
M. Wt: 178.13 g/mol
InChI Key: XWGSIHMDPAMKMV-UHFFFAOYSA-N
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Description

“(1,2,2,2-Tetrafluoroethyl)benzene” is an organic compound with the molecular formula C8H6F4 . It has a molecular weight of 178.13 g/mol . The compound is also known by other names such as 1,2,2,2-Tetrafluoroethylbenzene and 1-Phenyl-1,2,2,2-tetrafluoroethane .


Synthesis Analysis

The synthesis and application of 1,1,2,2-tetrafluoroethyl- and tetrafluoroethylene-containing compounds have been the focus of increasing attention as witnessed by a spectrum of new synthetic approaches, which have recently appeared in the literature .


Molecular Structure Analysis

The molecular structure of “(1,2,2,2-Tetrafluoroethyl)benzene” can be represented by the canonical SMILES string C1=CC=C(C=C1)C(C(F)(F)F)F . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.


Physical And Chemical Properties Analysis

“(1,2,2,2-Tetrafluoroethyl)benzene” has a molecular weight of 178.13 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 178.04056284 g/mol . The topological polar surface area of the compound is 0 Ų .

Scientific Research Applications

Proteomics Research

(1,2,2,2-Tetrafluoroethyl)benzene: is utilized in proteomics research due to its biochemical properties . Its unique molecular structure allows for the study of protein interactions and functions, which is crucial in understanding biological processes and disease mechanisms.

Synthetic Methodology

The compound serves as a building block in synthetic chemistry, particularly in the generation of the 1,1,2,2-Tetrafluoroethyl Radical . This radical is key in synthesizing new chemical entities with potential applications in various fields, including pharmaceuticals .

Drug Discovery

Due to its unique physicochemical properties, (1,2,2,2-Tetrafluoroethyl)benzene has increasing potential applications in drug discovery. It can be used to introduce the HCF2CF2 group into organic molecules, which can significantly alter the pharmacokinetic properties of therapeutic compounds .

Advanced Material Synthesis

The compound is involved in the synthesis of advanced materials, such as Parylene polymers , which are known for their exceptional thermal stability and dielectric properties. These materials have a wide range of applications, including in the electronics industry .

Agrochemicals and Pesticides

Molecules containing the CF2CF2 fragment, such as (1,2,2,2-Tetrafluoroethyl)benzene , are used in the development of agrochemicals and pesticides. The tetrafluoroethyl group can impart properties like increased stability and efficacy to these products .

Fluorinated Radical Sources

Research is ongoing to develop (1,2,2,2-Tetrafluoroethyl)benzene -based compounds that will serve as clean fluorinated radical sources. These sources are valuable for various chemical reactions and processes that require the introduction of fluorinated groups into molecules .

Future Directions

The future directions for “(1,2,2,2-Tetrafluoroethyl)benzene” and similar compounds are promising. The number of successful applications of these compounds is expected to increase in the future as a result of the availability of the synthetic methods outlined in recent literature .

properties

IUPAC Name

1,2,2,2-tetrafluoroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGSIHMDPAMKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20528357
Record name (1,2,2,2-Tetrafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20528357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,2,2-Tetrafluoroethyl)benzene

CAS RN

56424-23-8
Record name (1,2,2,2-Tetrafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20528357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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